molecular formula C6H5ClN2O3 B12329305 5-Amino-2-chloro-4-nitrophenol

5-Amino-2-chloro-4-nitrophenol

Cat. No.: B12329305
M. Wt: 188.57 g/mol
InChI Key: YXHYAXFXJJVTIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One method for preparing 5-Amino-2-chloro-4-nitrophenol involves the following steps :

    Acylation: 2-Amino-4-chlorophenol is acylated using acetic anhydride to obtain 2-acetamido-4-chlorophenol.

    Loop Closure: The 2-acetamido-4-chlorophenol undergoes loop closure in the presence of a dehydrant to generate 5-chloro-2-methylbenzoxazole.

    Nitration: The 5-chloro-2-methylbenzoxazole is nitrated using mixed acid to produce 5-chloro-2-methyl-6-nitrobenzoxazole.

    Hydrolysis and Acidification: The 5-chloro-2-methyl-6-nitrobenzoxazole is subjected to alkaline hydrolysis and acidification to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of sulfuric acid as a dehydrating agent. This method is preferred due to its high yield and the stability of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-chloro-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of amino, chloro, and nitro groups makes it particularly useful in various synthetic applications .

Properties

IUPAC Name

5-amino-2-chloro-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHYAXFXJJVTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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